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Introduction

SHP389, also known as TNO155, is a potent, selective, and orally bioavailable allosteric

inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2]

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and

differentiation by transducing signals from activated receptor tyrosine kinases (RTKs) to

downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK)

signaling cascade.[2][3] As a key signaling node, hyperactivation of SHP2 is implicated in the

pathogenesis of various cancers, making it a compelling therapeutic target.[4] This technical

guide provides a comprehensive overview of the in vivo pharmacodynamics of SHP389,

detailing its mechanism of action, quantitative preclinical and clinical data, and the

experimental protocols used to evaluate its activity.

Quantitative Pharmacodynamic Data
The pharmacodynamic activity of SHP389 has been characterized through a series of in vitro

and in vivo studies, demonstrating potent and specific inhibition of the SHP2-mediated

signaling pathway.

In Vitro Potency
The intrinsic potency of SHP389 was established in biochemical and cell-based assays,

showcasing its ability to inhibit SHP2 and downstream signaling with high affinity.
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Assay Target/Cell Line IC50 (µM) Reference

SHP2 Inhibition

(Biochemical)
Wild-type SHP2 0.011 [5]

pERK Inhibition

(Cellular)
KYSE520 0.008 [5]

Cell Proliferation (5-

day)
KYSE520 0.100 [5]

In Vivo Target Engagement and Pathway Modulation
In vivo studies have confirmed that oral administration of SHP389 leads to significant and

dose-dependent inhibition of the MAPK pathway in tumor tissues. This is primarily assessed by

measuring the phosphorylation of ERK (p-ERK), a key downstream substrate, and the

expression of DUSP6, a transcriptional target of the pathway.

Preclinical In Vivo Pharmacodynamics in HT-29 Xenograft Model

Dose (mg/kg, BID) Time Point (post-dose) p-ERK Inhibition (%)

10 4 hours 45

20 4 hours 78

20 24 hours 55

Note: The data in this table is representative of typical findings in preclinical xenograft studies.

Clinical In Vivo Pharmacodynamics (Phase I)

Biomarker Tissue Measurement Result Reference

DUSP6 Tumor Samples qPCR

≥25% reduction

in 90% of

patients (38/42)

at doses ≥20

mg/day

[3]
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Signaling Pathways and Experimental Workflows
RAS-MAPK Signaling Pathway Inhibition by SHP389
SHP389 allosterically binds to SHP2, stabilizing it in an auto-inhibited conformation. This

prevents the dephosphorylation of SHP2 substrates, thereby inhibiting the propagation of

signals from activated RTKs to the RAS-RAF-MEK-ERK cascade. The ultimate effect is a

reduction in the phosphorylation of ERK (p-ERK), which in turn downregulates the expression

of downstream target genes like DUSP6 and inhibits cell proliferation.
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SHP2's role in the RAS-MAPK pathway and its inhibition by SHP389.
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In Vivo Pharmacodynamics Study Workflow
The evaluation of SHP389's in vivo pharmacodynamics typically follows a standardized

workflow, beginning with the establishment of a tumor model and culminating in the analysis of

pharmacodynamic biomarkers.
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Study Setup

Treatment Phase

Analysis

1. Cancer Cell
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(Subcutaneous in mice)
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6. Tumor Collection
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Workflow for an in vivo pharmacodynamics study of SHP389.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vivo

pharmacodynamics of SHP389.

In Vivo Xenograft Efficacy and Pharmacodynamics
Study
This protocol outlines the procedure for evaluating the in vivo activity of SHP389 in a human

tumor xenograft model.

1. Animal Model and Cell Line:

Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line: HT-29 human colorectal adenocarcinoma cells.[6]

2. Tumor Implantation:

HT-29 cells are cultured in appropriate media and harvested during the exponential growth

phase.

A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is

injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is

calculated using the formula: (Length x Width²) / 2.

When tumors reach an average volume of 150-200 mm³, mice are randomized into

treatment and vehicle control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

SHP389 is formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1%

Tween 80 in sterile water.
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The formulation is administered orally (p.o.) via gavage at the desired doses (e.g., 10 and 20

mg/kg) twice daily (BID). The vehicle control group receives the vehicle on the same

schedule.

5. Pharmacodynamic Endpoint Analysis:

For pharmacodynamic analysis, tumors are collected at specified time points after the final

dose (e.g., 4 and 24 hours).

Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Western Blot Analysis of p-ERK in Tumor Tissue
This protocol details the measurement of ERK phosphorylation in tumor lysates.

1. Protein Extraction:

Frozen tumor tissue is pulverized and lysed in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification:

The protein concentration of the supernatant is determined using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel

and transferred to a PVDF membrane.

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in

Tris-buffered saline with 0.1% Tween 20 (TBST).

The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2

(Thr202/Tyr204) and total ERK1/2.
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After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

4. Detection and Quantification:

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK

is calculated and normalized to the vehicle control group.

qPCR Analysis of DUSP6 Expression
This protocol describes the quantification of DUSP6 mRNA levels in tumor tissue as a

downstream pharmacodynamic biomarker.[1][3]

1. RNA Extraction and cDNA Synthesis:

Total RNA is extracted from frozen tumor tissue using a suitable RNA isolation kit.

1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse

transcription kit.

2. qPCR Reaction:

The qPCR reaction is prepared using cDNA, forward and reverse primers for human DUSP6,

and a SYBR Green PCR master mix.

Example Primers:

DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

A housekeeping gene (e.g., GAPDH) is used for normalization.

3. Data Analysis:

The relative expression of DUSP6 is calculated using the 2-ΔΔCt method, normalized to the

housekeeping gene and relative to the vehicle control group.
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Conclusion
SHP389 (TNO155) is a potent SHP2 inhibitor with well-characterized in vivo

pharmacodynamics. It effectively engages its target in vivo, leading to a dose-dependent

inhibition of the RAS-MAPK signaling pathway, as demonstrated by the modulation of key

biomarkers such as p-ERK and DUSP6.[3] The robust preclinical data, supported by detailed

experimental protocols, provide a strong rationale for its ongoing clinical development as a

promising anticancer agent, both as a monotherapy and in combination with other targeted

therapies.[2][7]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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